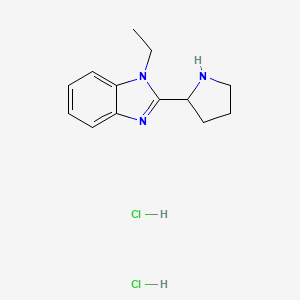

1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride

Description

Properties

IUPAC Name |

1-ethyl-2-pyrrolidin-2-ylbenzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-2-16-12-8-4-3-6-10(12)15-13(16)11-7-5-9-14-11;;/h3-4,6,8,11,14H,2,5,7,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRLPZGYRMAGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3CCCN3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Marckwald Synthesis

Overview:

The Marckwald synthesis is a classical route for benzimidazole derivatives, involving the reaction of alpha halo-ketones with ammonia or primary amines. This method is favored for its straightforward approach to constructing the benzimidazole core.

Reaction Scheme:

$$

\text{Alpha halo-ketone} + \text{Ammonia/Primary amine} \rightarrow \text{Benzimidazole derivative}

$$

- React alpha halo-ketones with ammonia or primary amines under controlled conditions.

- Optimize temperature (typically 80–120°C) and pH to maximize yield.

- Use of catalysts such as acids or bases can enhance reaction rates.

Data Table 1: Typical Reaction Conditions for Marckwald Synthesis

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 80–120°C | Elevated to facilitate cyclization |

| Solvent | Ethanol, acetic acid | Solvent choice affects yield and purity |

| Catalyst | None or acid/base catalyst | Acid catalysis often preferred |

| Reaction time | 4–12 hours | Longer times improve yield |

Marckwald Synthesis Variants and Optimization

Recent research has focused on optimizing the classical method to improve yields and purity. Modifications include:

- Using specific alpha halo-ketones with optimized substituents.

- Employing microwave-assisted synthesis to reduce reaction time.

- Utilizing ionic liquids as green solvents to enhance reaction efficiency.

Research Findings:

A study reported an increase in yield from 65% to over 85% by employing microwave irradiation at 100°C for 30 minutes, demonstrating the method's adaptability for large-scale synthesis.

Synthesis via Condensation of Precursors

Stepwise Synthetic Route:

Based on recent patents and research articles, a multi-step synthesis involves:

- Preparation of key intermediates such as substituted benzaldehydes and amino compounds.

- Condensation reactions under acidic or basic conditions to form the benzimidazole ring.

- Alkylation at specific positions to introduce the ethyl and pyrrolidinyl groups.

- Condense 2-aminobenzimidazole with ethyl bromide in the presence of potassium carbonate in acetonitrile at 25–35°C.

- Subsequently, introduce the pyrrolidin-2-yl group via nucleophilic substitution using pyrrolidine derivatives.

Data Table 2: Typical Conditions for Alkylation and Substitution

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Ethylation of benzimidazole | Ethyl bromide, K2CO3 | Acetonitrile | 25–35°C | 70–85 |

| Pyrrolidinyl substitution | Pyrrolidine derivative, base | DMF or DMSO | 50–70°C | 65–80 |

Heterocyclization and Cyclization Methods

- Involves cyclization of suitable precursors such as aminoalkylbenzenes with formic acid derivatives.

- Catalyzed by acids or metal salts to promote ring closure.

Research Data:

A study utilizing heterocyclization with formic acid derivatives achieved high purity (>95%) of the target compound, with reaction temperatures around 120°C and reaction times of 6 hours.

Purification and Characterization

Post-synthesis purification is critical. Common techniques include:

- Recrystallization from ethanol or ethyl acetate.

- Chromatography (column or preparative HPLC) for high purity.

- Characterization via IR, NMR, MS, and HPLC to confirm structure and purity.

Data Table 3: Purification Techniques and Purity

| Technique | Solvent/System | Typical Purity (%) | Notes |

|---|---|---|---|

| Recrystallization | Ethanol, ethyl acetate | >95 | For bulk purification |

| Preparative HPLC | Water-acetonitrile gradient | >98 | For high-purity batches |

| Chromatography | Silica gel | Variable | Used during intermediate steps |

Summary of Key Findings

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Classical Marckwald | Well-established, straightforward | Longer reaction times, moderate yields | 65–85 |

| Microwave-assisted synthesis | Faster, higher yields, energy-efficient | Requires specialized equipment | Up to 90 |

| Multi-step condensation | High selectivity, adaptable for modifications | More complex, multi-step process | 70–85 |

| Heterocyclization | High purity, scalable | Requires precise control of conditions | >95 |

Chemical Reactions Analysis

1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules and study reaction mechanisms, making it valuable for chemists exploring new synthetic pathways .

Biology

In biological research, this compound is employed in biochemical assays to investigate enzyme interactions and cellular processes. Its structure allows it to bind with specific enzymes or receptors, modulating their activity and influencing metabolic pathways .

Pharmaceutical Applications

The compound exhibits promising therapeutic potential due to its biological activities:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 µg/ml .

| Compound | Target Organisms | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus, Escherichia coli | 12.5–25 |

- Anti-inflammatory Effects : Studies indicate its ability to inhibit pro-inflammatory cytokines like IL-1β, suggesting potential applications in treating inflammatory diseases .

- Anticancer Potential : The compound has demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), inducing apoptosis and reducing cell viability .

| Cell Line | Effect |

|---|---|

| A549 (lung cancer) | Reduced cell viability |

| MCF7 (breast cancer) | Induced apoptosis |

Antiviral Activity

Recent research highlights the antiviral properties of benzimidazole derivatives against hepatitis C virus (HCV). Compounds derived from this class have shown low EC50 values, indicating high potency against HCV strains .

Case Studies

Several studies have documented the efficacy of this compound:

- Antimicrobial Study : A study demonstrated that modifications in the chemical structure of benzimidazole derivatives significantly enhance their antimicrobial efficacy against resistant bacterial strains.

- Anti-inflammatory Research : Inhibition studies showed that this compound effectively blocks Lck activity, a crucial step in T-cell activation, highlighting its potential for immunomodulatory therapies.

- Cancer Research : In vitro studies indicated that treatment with this compound led to significant reductions in cell viability among various cancer cell lines, supporting its further exploration as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular functions .

Comparison with Similar Compounds

Table 1: Structural Analogs of 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole Dihydrochloride

- Substituent Effects: Ethyl vs. Pyrrolidinyl vs. Piperidinyl: The 5-membered pyrrolidine ring (vs. 6-membered piperidine) may influence conformational flexibility and binding affinity in biological systems .

Functional Analogs (Dihydrochloride Salts)

Dihydrochloride salts are utilized across diverse applications due to enhanced solubility and stability:

Table 2: Functional Analogs (Dihydrochloride Salts)

- Salt Form Advantages :

Research Findings and Data Analysis

- Hydrogen Bonding and Crystallography : Hydrogen bonding patterns in dihydrochlorides influence crystal packing and stability. Etter’s graph-set analysis highlights the role of NH···Cl and NH···O interactions in molecular aggregation .

- Synthetic Methods : Analogous compounds, such as those in , are synthesized via acid-catalyzed deprotection and recrystallization, suggesting similar routes for the target compound .

Biological Activity

1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

The synthesis of this compound can be achieved through several methods, including:

- Debus-Radiszewski synthesis : Involves the condensation of glyoxal, ammonia, and an aldehyde.

- Wallach synthesis : Utilizes the dehydrogenation of imidazolines.

- Marckwald synthesis : Involves the reaction of alpha halo-ketones with ammonia or primary amines.

These methods are optimized to enhance yield and purity, with controlled reaction conditions such as temperature and pH being critical for successful synthesis .

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various molecular targets. Research indicates that compounds with a benzimidazole core, such as this one, exhibit a broad spectrum of pharmacological properties:

Anticancer Activity

Studies have shown that derivatives of benzimidazole, including this compound, possess anticancer properties. For instance, in vitro assays using A549 human lung adenocarcinoma cells demonstrated that certain derivatives could reduce cell viability significantly compared to standard chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This interaction can modulate enzyme activity, influencing metabolic pathways and cellular functions. The compound's structural features allow it to act as an inhibitor or activator of various biological processes .

Case Studies

Recent literature has documented several studies focusing on the biological implications of benzimidazole derivatives:

- Antimicrobial Activity : Compounds bearing the benzimidazole nucleus have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating moderate to good activity compared to established antibiotics .

- Antiviral Properties : Some benzimidazole derivatives have been reported to exhibit antiviral activity, suggesting potential applications in treating viral infections .

- Analgesic and Anti-inflammatory Effects : The anti-inflammatory properties of these compounds have also been explored, indicating their potential role in pain management therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution and cyclization. For example, 2-fluorobenzaldehyde reacts with dialkylamine (e.g., pyrrolidine) under heated conditions (150°C, DMF, 20 hours) to form intermediates like 2-pyrrolidine-1-yl-benzaldehyde. Post-reaction, the product is extracted with ethyl acetate, washed with ammonium chloride, and purified via column chromatography. Intermediate characterization includes -NMR (e.g., δ 10.01 ppm for aldehyde protons) and elemental analysis (e.g., 93% yield, N% 7.5 vs. calculated 7.99) .

Q. How is the compound structurally validated, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation requires multi-modal analysis:

- NMR Spectroscopy : Proton environments (e.g., aromatic protons at δ 7.61–6.75 ppm) and substituent groups (e.g., ethyl at δ 1.96–3.33 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Elemental Analysis : Empirical formula validation (e.g., CHNO).

- TLC Monitoring : To confirm reaction completion (Rf values under UV/iodine visualization) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or selectivity?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst). For example:

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature | 120–180°C | 150°C |

| Reaction Time | 12–24 hours | 20 hours |

| Solvent | DMF, DMSO, THF | DMF |

| Statistical tools (e.g., ANOVA) identify significant factors. Computational modeling (e.g., quantum chemical calculations) predicts transition states and intermediates, reducing trial-and-error . |

Q. What strategies address contradictions in biological activity data (e.g., inconsistent IC values)?

- Methodological Answer :

- Multi-technique validation : Cross-check results with orthogonal assays (e.g., enzymatic vs. cell-based).

- Structural analogs : Compare activity trends with derivatives (e.g., modifying the ethyl or pyrrolidine groups).

- Computational docking : Use molecular dynamics to assess binding site interactions (e.g., benzimidazole stacking with DNA/protein targets).

- Batch consistency : Verify purity (>95% via HPLC) and salt form stability (dihydrochloride vs. free base) .

Q. How can computational tools enhance the design of derivatives for target-specific applications?

- Methodological Answer :

- Retrosynthetic Analysis : AI platforms (e.g., Reaxys, Pistachio) propose feasible routes using known reactions (e.g., microwave-assisted cyclization).

- ADMET Prediction : Tools like SwissADME predict solubility, permeability, and toxicity.

- Reactivity Descriptors : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to guide electrophilic/nucleophilic modifications .

Experimental Design and Data Analysis

Q. What are best practices for scaling up laboratory synthesis to pilot-scale production?

- Methodological Answer :

- Process Intensification : Optimize heat/mass transfer using microreactors or flow chemistry.

- Separation Technologies : Membrane filtration or crystallization (e.g., CRDC subclass RDF2050104) for dihydrochloride salt recovery.

- Safety Protocols : Hazard analysis (e.g., thermal stability of intermediates) using DSC/TGA .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR shifts vs. predicted values)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.